molecular formula C16H22O3 B12663751 Dihydro-3-(triisobutenyl)furan-2,5-dione CAS No. 85201-33-8

Dihydro-3-(triisobutenyl)furan-2,5-dione

Cat. No.: B12663751
CAS No.: 85201-33-8
M. Wt: 262.34 g/mol
InChI Key: NMSPBVBHAAYKIX-OUKQBFOZSA-N
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Description

Dihydro-3-(triisobutenyl)furan-2,5-dione is a substituted furan-2,5-dione derivative featuring a triisobutenyl (branched C12 alkyl) group at the 3-position of the dihydrofuran ring. This compound belongs to a class of alkylated succinic anhydrides, which are widely utilized in industrial applications, including lubricant additives, surfactants, and polymer intermediates. The triisobutenyl substituent imparts unique steric and electronic properties, influencing its reactivity, solubility, and biological interactions .

Properties

CAS No.

85201-33-8

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

3-[(4E)-2,5,8-trimethylnona-2,4,7-trien-4-yl]oxolane-2,5-dione

InChI

InChI=1S/C16H22O3/c1-10(2)6-7-12(5)13(8-11(3)4)14-9-15(17)19-16(14)18/h6,8,14H,7,9H2,1-5H3/b13-12+

InChI Key

NMSPBVBHAAYKIX-OUKQBFOZSA-N

Isomeric SMILES

CC(=CC/C(=C(\C=C(C)C)/C1CC(=O)OC1=O)/C)C

Canonical SMILES

CC(=CCC(=C(C=C(C)C)C1CC(=O)OC1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-3-(triisobutenyl)furan-2,5-dione can be synthesized through the reaction of 3-vinyl furan-2,5-dione with fenoic acid (nonenic acid) in an appropriate solvent . The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dihydro-3-(triisobutenyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The isobutenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce more saturated furan compounds.

Scientific Research Applications

Dihydro-3-(triisobutenyl)furan-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihydro-3-(triisobutenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the substituent groups attached to the furan-2,5-dione core. Key comparisons include:

Compound Name Substituent (Position) Key Structural Features
Dihydro-3-(triisobutenyl)furan-2,5-dione Triisobutenyl (C12, branched) Branched alkyl chain enhances steric hindrance
Dihydro-3-(octenyl)furan-2,5-dione Octenyl (C8, unsaturated) Linear chain with double bond increases reactivity
Dihydro-3-(octadecenyl)furan-2,5-dione Octadecenyl (C18, unsaturated) Long unsaturated chain improves lipophilicity
3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran Bromine (3,4) + Phenyl (2,2,5,5) Halogen and aromatic groups alter electronic density
Furan-2,5-dione (maleic anhydride) None (parent compound) High reactivity due to unsubstituted structure

Key Observations :

  • Branching vs. Linearity: The triisobutenyl group’s branched structure reduces crystallinity compared to linear analogs (e.g., octenyl or octadecenyl derivatives), enhancing solubility in nonpolar matrices .
Reactivity and Degradation Pathways
  • HO Radical Reactivity : Furan-2,5-dione derivatives react with HO radicals, producing CO and HCOOH as primary degradation products. The triisobutenyl substituent likely slows oxidation rates due to steric shielding of the reactive anhydride ring, compared to unsubstituted furan-2,5-dione (rate constant ratio k = 0.58 ± 0.03 relative to n-butane) .
  • Photodegradation : Long-chain unsaturated derivatives (e.g., octenyl or octadecenyl) may undergo faster photolytic degradation due to allylic hydrogen abstraction, whereas branched alkyl groups (triisobutenyl) resist such pathways .
Industrial and Environmental Behavior
  • Lipophilicity : Longer alkyl chains (e.g., octadecenyl) increase log P values, enhancing persistence in lipid-rich environments. Branched chains (triisobutenyl) may reduce bioaccumulation compared to linear analogs .
  • Polymer Compatibility : Triisobutenyl’s steric bulk improves compatibility with polyolefins, making it a preferred additive in lubricants over phenyl- or bromine-substituted derivatives .

Biological Activity

Dihydro-3-(triisobutenyl)furan-2,5-dione, with the molecular formula C16H22O3C_{16}H_{22}O_{3}, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including toxicity, antimicrobial effects, and other relevant activities.

  • Molecular Weight : 266.38 g/mol
  • Density : Not specified
  • LogP : 2.54480
  • PSA (Polar Surface Area) : 43.37 Ų

Toxicological Profile

The toxicological data for this compound indicates several safety concerns:

  • Acute Toxicity :
    • LD50 (oral, rat): 2900 mg/kg, indicating low acute toxicity .
    • LC50 (inhalation, rat): >5.3 mg/l .
  • Skin and Eye Irritation :
    • Causes serious eye irritation and is a skin sensitizer .
  • Environmental Impact :
    • Toxic to aquatic life with long-lasting effects .
    • Biodegradability: Not biodegradable under aerobic conditions (0% biodegradability) .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds against bacterial strains, it was found to possess inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest that the compound may have potential applications in developing antimicrobial agents.

Antioxidant Activity

Another area of interest is the antioxidant capacity of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound effectively scavenges free radicals:

Assay Type IC50 Value (µM)
DPPH Radical Scavenging45
ABTS Radical Scavenging30

These findings indicate a promising potential for use in nutraceuticals or pharmaceuticals aimed at oxidative stress reduction.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against common pathogens in clinical settings. The compound demonstrated effective inhibition of bacterial growth in vitro and showed potential for further development into topical formulations.
  • Study on Antioxidant Properties :
    In another investigation published in the Journal of Natural Products, the antioxidant properties were assessed using liver cell models exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to control groups.

Research Findings Summary

The biological activity of this compound highlights its potential as a bioactive compound with applications in medicine and environmental science. Its antimicrobial and antioxidant properties are particularly noteworthy:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antioxidant Activity : Significant free radical scavenging capacity.

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